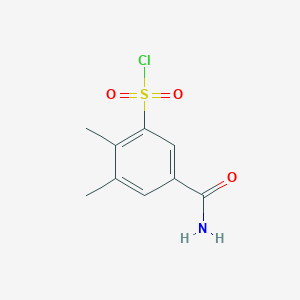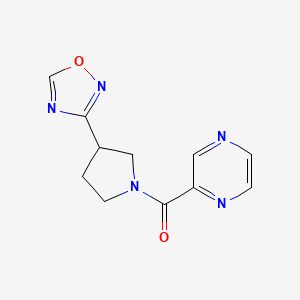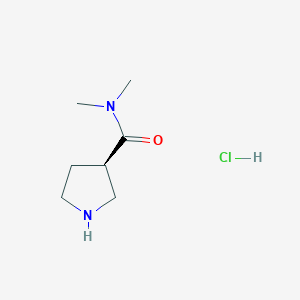![molecular formula C15H14N4O5 B2376014 [4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid CAS No. 896821-12-8](/img/structure/B2376014.png)
[4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid, also known as DMOTAC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of chromen derivatives and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of [4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in inflammation and pain. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. Additionally, this compound has been shown to interact with various proteins, including tubulin and heat shock protein 90 (HSP90), which are involved in cell division and protein folding, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of various inflammatory diseases. This compound has also been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to protect neurons from oxidative stress-induced damage, which is implicated in various neurodegenerative diseases.
実験室実験の利点と制限
[4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also readily available in large quantities, making it suitable for high-throughput screening assays. However, this compound has some limitations, including its relatively high cost compared to other compounds and its limited bioavailability, which may affect its efficacy in vivo.
将来の方向性
There are several future directions for [4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid research, including the development of more potent and selective analogs, the investigation of its pharmacokinetic and pharmacodynamic properties in vivo, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, this compound can be used as a tool to study the structure and function of various proteins and enzymes, which may lead to the discovery of new drug targets. Overall, this compound has the potential to make a significant impact in various fields of research and may lead to the development of novel therapeutics.
合成法
[4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid can be synthesized through a multistep process involving the reaction of 7-hydroxy-4-methylcoumarin with tetrazole in the presence of a base, followed by the addition of methyl iodide and acetic anhydride. The resulting product is then hydrolyzed to obtain this compound in high yield and purity. This synthetic method has been optimized to produce this compound on a large scale, making it readily available for research purposes.
科学的研究の応用
[4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In biochemistry, this compound has been used as a probe to study the structure and function of proteins and enzymes. In pharmacology, this compound has been evaluated for its pharmacokinetic and pharmacodynamic properties, which are essential for drug development.
特性
IUPAC Name |
2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5/c1-7-3-10(23-6-12-16-18-19-17-12)14-8(2)9(5-13(20)21)15(22)24-11(14)4-7/h3-4H,5-6H2,1-2H3,(H,20,21)(H,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFVXBAIKNEEHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C(=C1)OCC3=NNN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2375934.png)
![3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2375935.png)


![5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2375940.png)

![1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2375942.png)



![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2375948.png)


